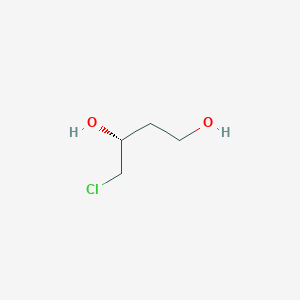
(R)-4-氯-1,3-丁二醇
描述
(R)-4-Chloro-1,3-butanediol is not directly discussed in the provided papers. However, the related compound (R)-1,3-butanediol is mentioned as an important chemical intermediate in the synthesis of polymers, specialty chemicals, and as a key intermediate in the production of β-lactam antibiotics . The optically pure R-form of 1,3-butanediol is specifically required for these syntheses, indicating the significance of chirality in its applications.
Synthesis Analysis
The synthesis of related compounds, such as (R)-1,3-butanediol, has been explored using biocatalytic processes. For instance, Cupriavidus necator H16 has been engineered for the autotrophic production of (R)-1,3-butanediol, utilizing acetyl-CoA or its upstream precursors as a strategy for biosynthesis. This bacterium's natural capacity to fix carbon dioxide using hydrogen as an electron donor was exploited to produce (R)-1,3-butanediol autotrophically, achieving a production rate of nearly 0.4 Cmol Cmol⁻¹ h⁻¹ .
Molecular Structure Analysis
The molecular structure of (R)-1,3-butanediol and its multimers has been studied using infrared spectroscopy combined with density functional theory (DFT). The association size of (R)-1,3-butanediol in a dilute solution was estimated to be predominantly trimers, with cyclic trimers being more stable than linear ones. The stability of these trimers is influenced by the structure of hydrogen-bonded OH rings and the position of side chains .
Chemical Reactions Analysis
(R)-1,3-butanediol serves as a precursor for various chemical reactions. For example, (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol has been used as a chiral auxiliary in the cyclopropanation of alkenylboronic esters, leading to boron-containing functionalized bicyclopropanes. These compounds have undergone further transformations, including oxidation, reduction, and reactions under different conditions, demonstrating the versatility of butanediol derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-1,3-butanediol, such as its self-association behavior in solution, have been analyzed using a combination of spectroscopic and computational methods. The studies have provided insights into the equilibrium between monomers and trimers in dilute solutions, as well as the factors that contribute to the stability of the associated multimers .
科学研究应用
生物技术生产
生物工程以提高产量:Kataoka 等人(2013)和 Liu 等人(2021)展示了工程大肠杆菌菌株,以提高从可再生资源葡萄糖中生产 (R)-1,3-丁二醇。这些研究突出了代谢工程在提高产量和纯度方面的进展,这对于工业应用至关重要 (Kataoka 等人,2013); (Liu 等人,2021)。
铜绿假单胞菌工程:Gascoyne 等人(2021)对铜绿假单胞菌进行工程改造,使其能够从 CO2 自养和异养生产 (R)-1,3-丁二醇,展示了一种可持续化学生产的新方法 (Gascoyne 等人,2021)。
酵母工程同时利用糖:Lian 等人(2014)开发了一种酿酒酵母菌株,能够同时发酵葡萄糖和半乳糖,以有效生产 (R)-1,3-丁二醇。这突出了酵母在增值化学品生物技术合成中的潜力 (Lian 等人,2014)。
化学性质和分析
- 分子缔合研究:Ni 等人(2008)和 Ni 等人(2007)探索了 (R)-1,3-丁二醇在溶液中的自缔合和多聚体结构,阐明了其化学行为和在分子科学中的潜在应用 (Ni 等人,2008); (Ni 等人,2007)。
工业应用
工业合成方法:Matsuyama 等人(2001)和 Sato 等人(2007)讨论了 (R)-1,3-丁二醇的工业规模合成方法,突出了其在生产各种工业化合物中的相关性以及探索其合成的新生物催化剂 (Matsuyama 等人,2001); (Sato 等人,2007)。
拆除外消旋体用于药物中间体:Zu 等人(2020)开发了一种立体反转级联系统,用于从外消旋体合成 (R)-1,3-丁二醇。这种方法有望用于药物应用,为生产手性化合物提供了一种更高效、更可持续的方法 (Zu 等人,2020)。
使用生物催化剂连续生产:Itoh 等人(2007)展示了使用固定化生物催化剂连续生产 (R)-1,3-丁二醇,展示了一种对工业规模合成具有重要意义的新方法 (Itoh 等人,2007)。
安全和危害
This involves looking at the compound’s toxicity, flammability, and other hazards. It can also involve studying the compound’s impact on the environment.
未来方向
This involves looking at areas of future research involving the compound. This can include potential applications, modifications to improve its properties, or new methods of synthesis.
属性
IUPAC Name |
(3R)-4-chlorobutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDXPPKWNPMHJI-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Chloro-1,3-butanediol | |
CAS RN |
125605-10-9 | |
| Record name | 4-Chloro-1,3-butanediol, (3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LY2WU5NY6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

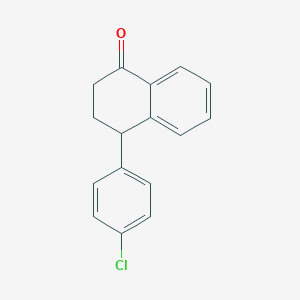
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)
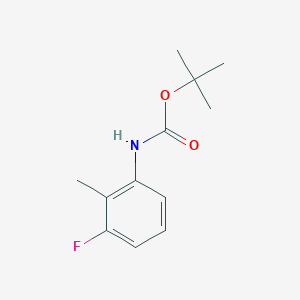
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)
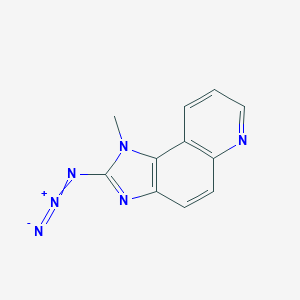
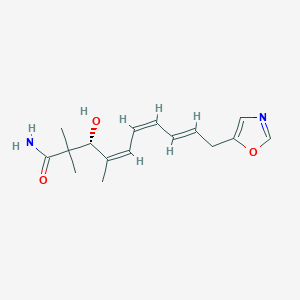
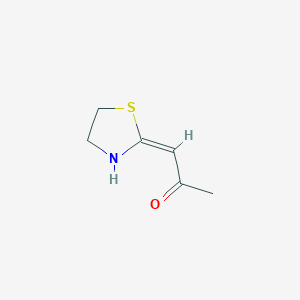
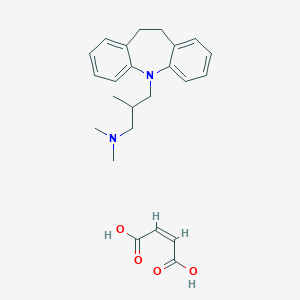
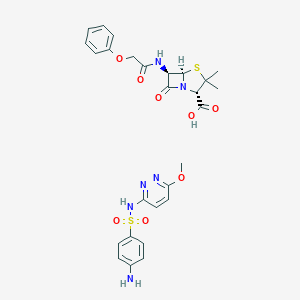
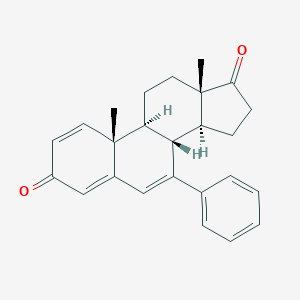
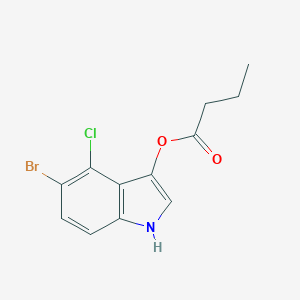

![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)